molecular formula C21H21N3O2 B5800667 N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5800667
M. Wt: 347.4 g/mol
InChI Key: GMDHCHONPUPLGL-UHFFFAOYSA-N
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Description

N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of compounds known as oxadiazoles, which have been shown to have a wide range of biological activities. In

Scientific Research Applications

N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to have a wide range of potential applications in scientific research. One area of interest is its potential as a fluorescent probe for detecting the presence of specific biomolecules in cells. It has also been studied for its potential as an inhibitor of certain enzymes, including cholinesterases and monoamine oxidases. In addition, it has been investigated for its potential as an antitumor agent.

Mechanism of Action

The mechanism of action of N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or the binding to specific biomolecules in cells. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been shown to have potential therapeutic effects.
Biochemical and physiological effects:
N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to have a range of biochemical and physiological effects. For example, it has been shown to increase the levels of acetylcholine in the brain, which can have potential therapeutic effects for conditions such as Alzheimer's disease. It has also been shown to have potential antitumor activity, although the exact mechanism of this activity is not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments is its potential as a fluorescent probe for detecting specific biomolecules in cells. This can be a useful tool for studying cellular processes and identifying potential drug targets. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it challenging to work with in the lab.

Future Directions

There are several potential future directions for research on N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One area of interest is its potential as an antitumor agent, which could be explored further to better understand the underlying mechanisms of its activity. Additionally, further research could be done to explore its potential as a fluorescent probe for detecting specific biomolecules in cells, which could have a wide range of applications in scientific research. Finally, more work could be done to optimize the synthesis and purification methods for the compound, which would make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves the reaction of 2,4-dimethylbenzoyl chloride with N-allyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to yield the final product.

properties

IUPAC Name

2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-4-12-24(21(25)18-11-10-15(2)13-16(18)3)14-19-22-20(23-26-19)17-8-6-5-7-9-17/h4-11,13H,1,12,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDHCHONPUPLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N(CC=C)CC2=NC(=NO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(prop-2-en-1-yl)benzamide

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